Cas no 99092-88-3 (Boc-d-gln(xan)-oh)

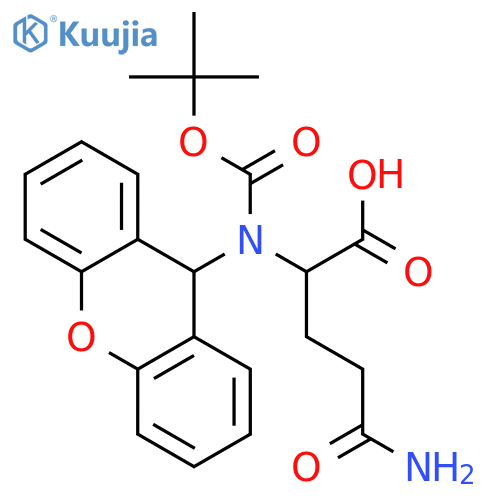

Boc-d-gln(xan)-oh structure

商品名:Boc-d-gln(xan)-oh

CAS番号:99092-88-3

MF:C23H26N2O6

メガワット:426.462346553802

MDL:MFCD00151873

CID:802232

PubChem ID:40424385

Boc-d-gln(xan)-oh 化学的及び物理的性質

名前と識別子

-

- D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-

- Boc-D-Gln(Xan)-OH

- AmbotzBAA1180

- MFCD00151873

- n-alfa-boc-n--xanthyl-d-glutamine

- (R)-5-(9H-xanthen-9-ylamino)-2-(tert-butoxycarbonylamino)-5-oxopentanoic acid

- AKOS016843107

- AS-49111

- N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine

- FD21538

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid

- CS-0208788

- N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-D-glutamine

- 99092-88-3

- N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine (Boc-D-Gln(Xan)-OH)

- DTXSID60654149

- Boc-d-gln(xan)-oh

-

- MDL: MFCD00151873

- インチ: InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1

- InChIKey: HOIIDGIJEPOSLL-MRXNPFEDSA-N

- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CCC(NC1C2=CC=CC=C2OC3=CC=CC=C31)=O)=O)C

計算された属性

- せいみつぶんしりょう: 426.17900

- どういたいしつりょう: 426.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 639

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.30

- PSA: 113.96000

- LogP: 4.53780

Boc-d-gln(xan)-oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B601290-250mg |

Boc-d-gln(xan)-oh |

99092-88-3 | 250mg |

$ 121.00 | 2023-04-18 | ||

| TRC | B601290-1g |

Boc-d-gln(xan)-oh |

99092-88-3 | 1g |

$ 259.00 | 2023-04-18 | ||

| TRC | B601290-500mg |

Boc-d-gln(xan)-oh |

99092-88-3 | 500mg |

$ 184.00 | 2023-04-18 | ||

| Chemenu | CM303525-25g |

Boc-D-Gln(Xan)-OH |

99092-88-3 | 97% | 25g |

$*** | 2023-05-29 | |

| abcr | AB155663-1 g |

N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine; . |

99092-88-3 | 1g |

€136.50 | 2022-06-11 | ||

| abcr | AB155663-25 g |

N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine; . |

99092-88-3 | 25g |

€1,233.60 | 2022-06-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293734-5g |

Boc-D-Gln(Xan)-OH, |

99092-88-3 | 5g |

¥3911.00 | 2023-09-05 | ||

| 1PlusChem | 1P00IKOV-1g |

D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- |

99092-88-3 | ≥ 98% (HPLC) | 1g |

$116.00 | 2024-04-19 | |

| Ambeed | A503843-25g |

Boc-D-Gln(Xan)-OH |

99092-88-3 | 98% | 25g |

$782.0 | 2024-04-16 | |

| A2B Chem LLC | AI65823-5g |

Boc-d-gln(xan)-oh |

99092-88-3 | 95% | 5g |

$209.00 | 2024-07-18 |

Boc-d-gln(xan)-oh 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

99092-88-3 (Boc-d-gln(xan)-oh) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99092-88-3)Boc-d-gln(xan)-oh

清らかである:99%

はかる:25g

価格 ($):704.0